molecular formula C6H8N2O3 B035386 N-(2-Cyanoethyl)-N-formylglycine CAS No. 104147-60-6

N-(2-Cyanoethyl)-N-formylglycine

Cat. No. B035386
M. Wt: 156.14 g/mol
InChI Key: IYGOVYZPZKCSDF-UHFFFAOYSA-N
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Patent
US04868202

Procedure details

A mixture of 21.0 g of N-(2-cyanoethyl)-glycine ethyl ester and 18.3 g of formic acid is refluxed for 2 h. After concentration of this mixture underreduced pressure, the residue is taken up in 50 ml of ethanol, and cooled to 0° C.; there is then added dropwise a solution of 25.5 g of potassium hydroxide and 40 ml of water in 80 ml of ethanol. After the reaction solution has warmed up to room temperature, the solvent is evaporated off, and the residue is acidified to pH 1 with conc. hydrochloric acid. The mixture is saturated with sodium chloride and subsequently extracted with ethyl acetate. The combined organic extracts are concentrated by evaporation to thus obtain N-(2-cyanoethyl)-N-formylglycine, m.p. 112°-114° C. (compound No. 1.1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:11])[CH2:5][NH:6][CH2:7][CH2:8][C:9]#[N:10])C.[CH:12](O)=[O:13].[OH-].[K+].O>C(O)C>[C:9]([CH2:8][CH2:7][N:6]([CH:12]=[O:13])[CH2:5][C:4]([OH:3])=[O:11])#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)OC(CNCCC#N)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution has warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated by evaporation to thus obtain N-(2-cyanoethyl)-N-formylglycine, m.p. 112°-114° C. (compound No

Outcomes

Product
Name
Type
Smiles
C(#N)CCN(CC(=O)O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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